

# spectroscopic data of 2-Chloro-5-methylaniline (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Chloro-5-methylaniline

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An In-depth Technical Guide on the Spectroscopic Data of **2-Chloro-5-methylaniline**

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-methylaniline** (CAS No: 95-81-8), a chemical intermediate used in the synthesis of various dyes and pharmaceuticals.<sup>[1]</sup> The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Molecular Structure and Properties

- IUPAC Name: **2-chloro-5-methylaniline**<sup>[1]</sup>
- Synonyms: 6-Chloro-m-toluidine, Benzenamine, 2-chloro-5-methyl-<sup>[1][2]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>8</sub>ClN<sup>[1][2]</sup>
- Molecular Weight: 141.60 g/mol <sup>[1]</sup>

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-Chloro-5-methylaniline**, summarized in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[3]

#### <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

Note: While the search results confirm the existence of <sup>1</sup>H and <sup>13</sup>C NMR spectra for **2-Chloro-5-methylaniline**, the specific chemical shifts and coupling constants are not detailed in the provided snippets.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Key vibrational frequencies for aniline derivatives include N-H stretching, C-N stretching, and aromatic C=C stretching.[4]

#### IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3400-3500	N-H stretching (asymmetric/symmetric)
~1615, ~1500	C=C stretching (aromatic)
~1285	C-N stretching
~820	C-Cl stretching

Note: The table provides typical IR absorption regions for halogenated anilines.[\[4\]](#) Specific peak values for **2-Chloro-5-methylaniline** were not available in the search results, but the general ranges are applicable.

## Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.[\[3\]](#) For **2-Chloro-5-methylaniline**, the molecular ion peak and characteristic isotopic patterns due to the chlorine atom are key identifiers.

### Mass Spectral Data

m/z	Interpretation
141	Molecular ion [M] <sup>+</sup>
143	Isotopic peak for <sup>37</sup> Cl
106	Base peak
77	Fragment ion

Note: The mass spectrum of **2-Chloro-5-methylaniline** shows a prominent molecular ion peak at m/z 141. The presence of a chlorine atom is indicated by the isotopic peak at m/z 143, with an intensity of approximately one-third of the m/z 141 peak, corresponding to the natural abundance of the <sup>37</sup>Cl isotope.[\[1\]](#)[\[5\]](#)[\[6\]](#) The base peak is observed at m/z 106, with another significant fragment at m/z 77.[\[1\]](#)

# Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.<sup>[4]</sup> The following are generalized protocols for the spectroscopic analysis of aniline derivatives.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2-Chloro-5-methylaniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.<sup>[3]</sup> Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm).<sup>[7]</sup>
- Instrumentation: The analysis is performed using a 300-600 MHz NMR spectrometer.<sup>[3]</sup>
- Data Acquisition:
  - $^1\text{H}$  NMR: A standard single-pulse sequence is used with 16-64 scans, a relaxation delay of 1-5 seconds, and a spectral width of -2 to 12 ppm.<sup>[3]</sup>
  - $^{13}\text{C}$  NMR: A proton-decoupled single-pulse sequence is employed, typically requiring 1024 or more scans due to the low natural abundance of  $^{13}\text{C}$ . A relaxation delay of 2 seconds and a spectral width of 0 to 200 ppm are common.<sup>[3]</sup>
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction to obtain the final spectrum.<sup>[7]</sup>

## IR Spectroscopy

- Sample Preparation:
  - KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a transparent disk.<sup>[3]</sup>
  - Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly on the ATR crystal.<sup>[3]</sup>
  - Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.<sup>[3]</sup>

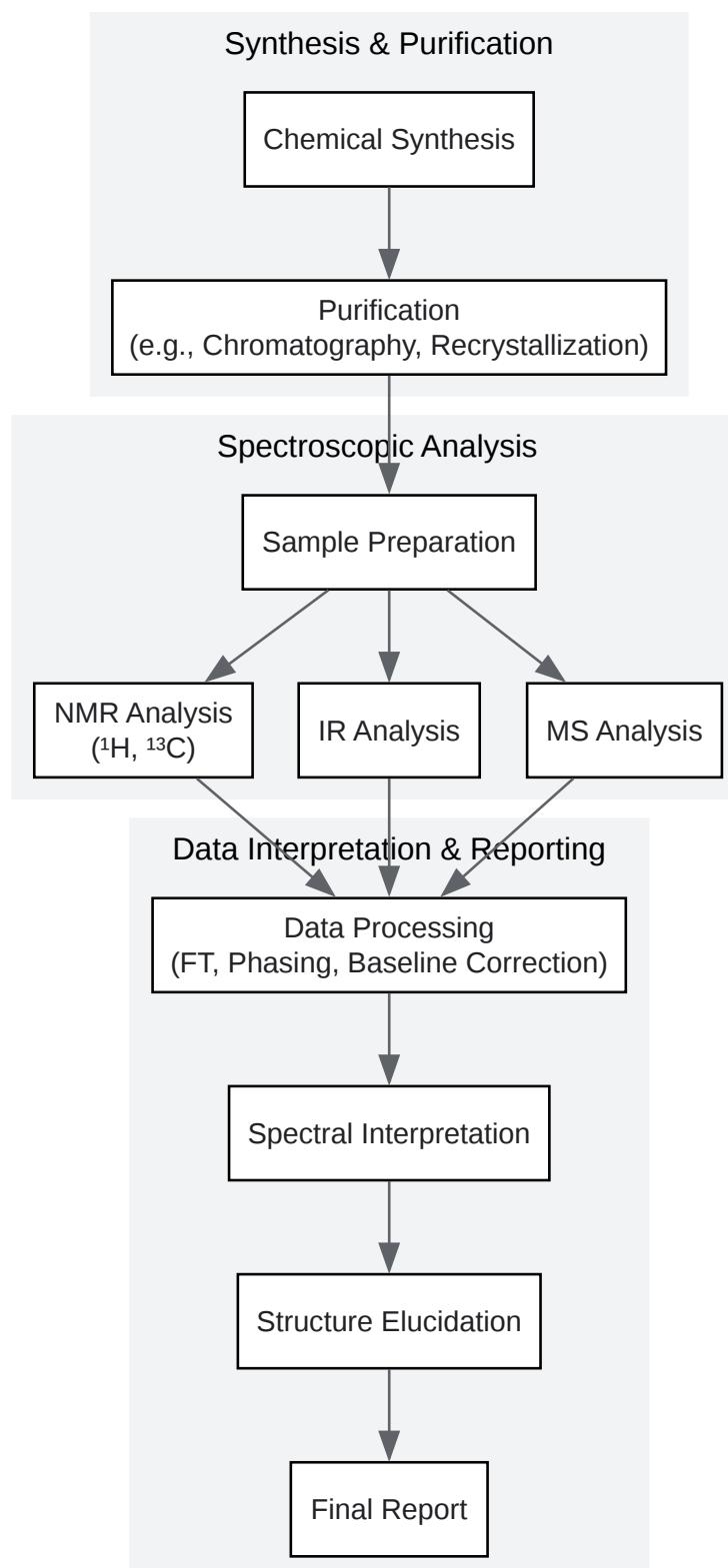
- Instrumentation: An FTIR spectrometer is used for the analysis.[3]
- Data Acquisition: Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Typically, 16-32 scans are performed. A background spectrum of the empty sample holder or clean ATR crystal is recorded for subtraction.[3]

## Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation: For techniques like GC-MS, prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.[4] For direct infusion, a dilute solution (1-10  $\mu\text{g}/\text{mL}$ ) in a solvent like methanol or acetonitrile can be used. [3]
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used. Common ionization modes for anilines include electron ionization (EI) and electrospray ionization (ESI).[3][5]
- Data Acquisition: The sample is introduced into the ion source where it is ionized. The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). The mass spectrum is recorded over a relevant m/z range. [3][4]
- Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain insights into the molecular structure.[8]

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound using various spectroscopic techniques.



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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

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